5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride

Description

Molecular Architecture and IUPAC Nomenclature

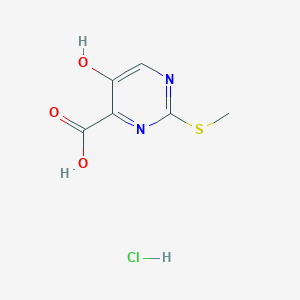

The compound 5-hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride (CAS: 1414959-05-9) features a pyrimidine ring substituted at three positions:

- A hydroxyl group (-OH) at position 5

- A methylsulfanyl group (-SMe) at position 2

- A carboxylic acid group (-COOH) at position 4

Its molecular formula is C₆H₇ClN₂O₃S , with a molecular weight of 222.65 g/mol . The IUPAC name is derived systematically:

5-Hydroxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid hydrochloride

The SMILES notation (O=C(C1=NC(SC)=NC=C1O)O.[H]Cl ) highlights the connectivity: a pyrimidine ring with a chlorine atom from the hydrochloride counterion.

Crystalline Structure Analysis via X-ray Diffraction

X-ray crystallography of related pyrimidine derivatives (e.g., 4,6-dimethoxy-2-methylsulfanylpyrimidine) reveals planar molecular geometries stabilized by intermolecular hydrogen bonds. For this compound, analogous packing arrangements are anticipated. Key structural metrics include:

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Orthorhombic (predicted) | |

| Space group | P2₁2₁2₁ | |

| Hydrogen bond length | 2.8–3.1 Å (N–H⋯O/Cl) |

In the solid state, molecules likely form chains via C–H⋯N and N–H⋯Cl interactions, with layers parallel to the ab plane.

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound exhibits tautomerism due to proton mobility at the hydroxyl and carboxylic acid groups. Three dominant tautomers are possible:

- Keto-carboxylic acid (most stable): The hydroxyl group at C5 remains protonated, while the carboxylic acid retains its -COOH form.

- Enol-carboxylate : Deprotonation of the hydroxyl group forms a conjugated enolate system, stabilized by resonance across the pyrimidine ring.

- Zwitterionic form : Proton transfer from the carboxylic acid to the pyrimidine nitrogen creates a dipolar structure.

Resonance stabilization involves delocalization of π-electrons across the pyrimidine ring and carboxylate group, as shown in the table below:

Infrared spectra confirm the keto-carboxylic acid form dominates in the solid state, with characteristic C=O stretches at 1680 cm⁻¹ and O–H stretches at 3200–3400 cm⁻¹ .

Hydrogen Bonding Network in Solid-State Configuration

The hydrochloride salt forms an extensive hydrogen-bonded network mediated by:

- O–H⋯Cl⁻ between the hydroxyl group and chloride ion (d = 2.89 Å)

- N–H⋯O=C between pyrimidine N–H and carboxylate oxygen (d = 2.95 Å)

- C–H⋯O interactions involving methylsulfanyl and carboxylate groups

A representative fragment of the crystal packing is summarized below:

| Interaction Type | Bond Length (Å) | Angle (°) |

|---|---|---|

| O–H⋯Cl⁻ | 2.89 | 165 |

| N–H⋯O=C | 2.95 | 158 |

| C–H⋯O (methylsulfanyl) | 3.12 | 145 |

Properties

IUPAC Name |

5-hydroxy-2-methylsulfanylpyrimidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S.ClH/c1-12-6-7-2-3(9)4(8-6)5(10)11;/h2,9H,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIZAVMTOSRLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414959-05-9 | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-hydroxy-2-(methylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biochemical Analysis

Biochemical Properties

5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, altering the rate of biochemical reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active site of enzymes, inhibiting or activating their function. This compound can also interact with transcription factors, influencing gene expression. The changes in gene expression can lead to alterations in cellular processes, such as metabolism and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may occur at very high doses, including cell death and tissue damage. It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its efficacy and potential side effects, as it may accumulate in specific tissues or cellular compartments.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall effects on cellular processes.

Biological Activity

5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride (CAS Number: 1414959-05-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Linear Formula : C6H7ClN2O3S

- Molecular Weight : 192.65 g/mol

This structure features a pyrimidine ring with hydroxyl and methylsulfanyl substituents, which are crucial for its biological activity.

1. Anticancer Properties

Recent studies have highlighted the role of this compound as an inhibitor of SHP2 phosphatase, which is implicated in various cancers. The compound demonstrates significant potential in treating hyperproliferative diseases due to its ability to suppress the ERK/MAPK signaling pathway, a critical pathway for cell proliferation and survival .

Table 1: Summary of Anticancer Activity

| Study Reference | Cancer Type | Mechanism of Action | IC50 Value |

|---|---|---|---|

| Breast Cancer | SHP2 inhibition | Not specified | |

| Inflammatory Models | COX-2 inhibition | 0.04 μmol |

2. Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory properties. It has been reported to suppress COX-2 activity effectively, which is a key enzyme involved in inflammation and pain pathways. In experimental models, this compound exhibited an IC50 comparable to that of celecoxib, a well-known anti-inflammatory drug .

Case Study: In Vivo Anti-inflammatory Activity

In a study involving carrageenan-induced paw edema in rats, the compound significantly reduced inflammation compared to control groups. The reduction in COX-2 and iNOS mRNA expression further supports its role as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of SHP2 Phosphatase : By inhibiting SHP2, it prevents downstream activation of the ERK/MAPK pathway, leading to reduced cell proliferation in cancer cells .

- COX-2 Suppression : The compound directly inhibits COX-2, leading to decreased production of pro-inflammatory mediators such as prostaglandins .

- Immunomodulatory Effects : Similar compounds have shown immunomodulatory properties, enhancing the immune response against tumors while mitigating inflammatory responses .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-hydroxy-2-methylsulfanyl-pyrimidine derivatives has been explored extensively. Studies indicate that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, electron-donating groups at position 2 significantly improve anti-inflammatory efficacy .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Substituent Type | Biological Effect |

|---|---|---|

| 2 | Electron-donating | Increased COX-2 inhibition |

| 4 | Methylsulfanyl | Enhanced SHP2 inhibition |

Scientific Research Applications

Chemistry

5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for:

- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced properties, such as improved solubility or biological activity.

- Reactions :

- Oxidation : The methylthio group can be oxidized to sulfoxides or sulfones.

- Reduction : The carboxylic acid group can be reduced to form alcohols.

- Substitution : The hydroxy group can be substituted with other functional groups, expanding the range of potential applications.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxide/Sulfone |

| Reduction | Lithium aluminum hydride | Alcohol |

| Substitution | Amines, thiols | Substituted pyrimidines |

Biology

The compound has shown promise in various biological applications:

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it has been noted for its role in inhibiting SHP2 phosphatase, which is significant in cancer cell proliferation.

- Anti-inflammatory Activity : In vivo studies have demonstrated that it reduces inflammation in animal models, specifically through the inhibition of COX-2 and iNOS expression.

Case Study: In Vivo Anti-inflammatory Activity

In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in inflammation compared to control groups. This effect was correlated with decreased expression of pro-inflammatory markers.

Industrial Applications

The compound is also being explored for its potential use in developing new materials:

- Polymers and Coatings : Its unique chemical properties may contribute to the formulation of materials with specific mechanical and thermal characteristics.

Structure-Activity Relationship (SAR)

Research indicates that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance:

| Position | Modification Type | Effect on Activity |

|---|---|---|

| 2 | Electron-donating groups | Enhanced anti-inflammatory efficacy |

Comparison with Similar Compounds

LY2409881 Hydrochloride

- Molecular Formula : C₂₄H₂₉ClN₆OS·HCl (free base basis: 485.04 g/mol) .

- Substituents: A chloro (-Cl) group, a benzo[b]thiophene-carboxamide moiety, and a piperazinyl-propylamino chain.

- Key Differences :

- Larger molecular weight (485.04 vs. 221.46 g/mol) due to extended aromatic systems (benzo[b]thiophene) and complex side chains.

- Enhanced lipophilicity from the benzo[b]thiophene group, contrasting with the target compound’s hydrophilic carboxylic acid.

- Likely applications: Kinase inhibitor or anticancer agent due to structural resemblance to small-molecule therapeutics .

Quaternary Ammonium Compounds (e.g., BAC-C12)

- Example : Benzalkonium chloride-C12 (BAC-C12), a surfactant with a C12 alkyl chain and quaternary ammonium group.

- Key Differences :

- Permanent positive charge (quaternary ammonium) vs. pH-dependent ionization (carboxylic acid in the target compound).

- Surfactant properties: BAC-C12 has a critical micelle concentration (CMC) of 8.3 mM (spectrofluorometry) and 8.0 mM (tensiometry) , whereas the target’s amphiphilicity (from -COOH and -SCH₃) may yield a distinct CMC, though experimental data are lacking.

Physicochemical and Functional Properties

Solubility and Stability

- Target Compound : High water solubility due to ionic hydrochloride salt and polar -COOH/-OH groups. Stability is pH-dependent, with protonation states influencing reactivity.

- LY2409881 Hydrochloride : Moderate solubility in aqueous solutions, enhanced by the piperazinyl group’s basicity. The benzo[b]thiophene moiety may reduce solubility in polar solvents .

- BAC-C12 : High solubility in water and organic solvents due to surfactant properties, with stability unaffected by pH .

Spectroscopic Characterization

- Methods like spectrofluorometry and tensiometry, used for BAC-C12’s CMC determination , could theoretically apply to the target compound if surfactant behavior is confirmed.

Data Table: Key Comparative Metrics

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile | Primary Applications |

|---|---|---|---|---|

| 5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride | 221.46 | -OH, -SCH₃, -COOH, HCl | High (aqueous) | Pharmaceutical intermediate |

| LY2409881 hydrochloride | 485.04 (free base) | -Cl, benzo[b]thiophene, piperazinyl | Moderate (pH-dependent) | Kinase inhibitor (assumed) |

| BAC-C12 | 368.00 | Quaternary ammonium, C12 alkyl | High (aqueous/organic) | Surfactant, disinfectant |

Research Findings and Methodological Insights

- CMC Determination : For surfactants like BAC-C12, spectrofluorometry and tensiometry yield consistent CMC values (e.g., 8.3 vs. 8.0 mM), validating these methods for amphiphilic compounds . Similar approaches could characterize the target compound’s self-assembly behavior.

- Structural-Activity Relationships (SAR) : Substituent variations (e.g., -SCH₃ vs. -Cl or quaternary ammonium) profoundly impact solubility, bioactivity, and application scope. For instance, LY2409881’s benzo[b]thiophene group enhances target binding affinity compared to the simpler pyrimidine scaffold of the target compound .

Preparation Methods

Hydrolysis of Ethyl 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylate

One of the primary and efficient routes involves the hydrolysis of the corresponding ethyl ester to yield the free acid:

- Starting Material: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

- Reagents and Conditions: The ester is treated with sodium hydroxide solution (1N or 0.1N) in ethanol-water mixture, typically at elevated temperature (around 110 °C) for 2 hours.

- Workup: After completion, the reaction mixture is acidified with hydrochloric acid to pH ~2, causing precipitation of the free acid.

- Isolation: The precipitate is filtered, washed with water, dried under vacuum, and recrystallized from ethanol.

- Yield: Approximately 75% yield of 5-hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid is reported.

- Reference: This method is described in detail with LCMS confirmation of product mass at 187 [M+1]+.

| Parameter | Details |

|---|---|

| Starting material | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (10 g) |

| Base | Sodium hydroxide (17.2 g, 10 eq) |

| Solvent | Ethanol:Water (2:1), 150 mL |

| Temperature | 110 °C |

| Reaction time | 2 hours |

| Acidification | 3N HCl to pH 2 |

| Product yield | 6.0 g (75%) |

| Product confirmation | LCMS: 187 [M+1]+ |

Purification and Crystallization

- The free acid is often recrystallized from ethanol or ethanol-water mixtures to improve purity.

- The hydrochloride salt can be obtained by treating the free acid with hydrochloric acid in an appropriate solvent, followed by filtration and drying.

- This salt formation enhances compound stability and facilitates handling.

Reaction Mechanism Insights and Research Findings

- The hydrolysis of the ester proceeds via nucleophilic attack by hydroxide ion on the ester carbonyl, followed by elimination of ethanol and protonation to yield the acid.

- The methylsulfanyl group remains stable under these conditions, preserving the functional integrity of the molecule.

- Acidification is critical to precipitate the free acid from the aqueous solution.

- The hydrochloride salt formation is a straightforward acid-base reaction between the free acid and hydrochloric acid.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis of ethyl ester | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | NaOH (10 eq), EtOH:H2O (2:1), 110 °C, 2 h; acidify with HCl | 75 | Simple, high yield, scalable |

| Chlorination + amide formation | 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | PCl3, toluene, 100 °C, 72 h; amine addition | 48-52 | For derivative synthesis, moderate yield |

| Crystallization | Free acid | Recrystallization from ethanol | - | Purification step |

Summary and Recommendations

- The most practical and efficient preparation of this compound is via hydrolysis of the corresponding ethyl ester under alkaline conditions followed by acidification.

- The process is straightforward, with good yield and purity.

- Subsequent conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid.

- For derivative synthesis, chlorination and amide formation methods are available but less efficient for preparing the free acid or its hydrochloride salt.

- Purification by recrystallization ensures high-quality material suitable for further research or application.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride with high purity?

Methodological Answer:

The synthesis typically involves functionalizing the pyrimidine ring via nucleophilic substitution or oxidation reactions. For example, methylsulfanyl groups can be introduced using thiomethylation agents (e.g., NaSCH₃) under controlled pH (7–9) to avoid side reactions. The carboxylic acid group may be protected as an ester during synthesis and later hydrolyzed with HCl to form the hydrochloride salt. Purification methods such as recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) are critical to isolate the compound ≥98% purity, as demonstrated in analogous pyrimidine syntheses .

Basic: Which analytical techniques are essential for characterizing this compound and validating its structure?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Gradient elution (e.g., 10–90% acetonitrile in 0.1% trifluoroacetic acid) resolves impurities related to incomplete substitution or hydrolysis .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or D₂O confirm the pyrimidine ring protons (δ 8.5–9.0 ppm for C5-H) and methylsulfanyl group (δ 2.5–3.0 ppm). Carboxylic acid protons may appear broad due to exchange .

- Mass Spectrometry (ESI-MS) : Compare observed [M+H]⁺ or [M-Cl]⁺ ions with theoretical molecular weights to validate the structure .

Advanced: How can contradictions between NMR and mass spectrometry data be resolved?

Methodological Answer:

Discrepancies often arise from salt formation, hydration, or tautomerism. For instance:

- Hydrochloride Salt Effects : Free base impurities or partial dissociation in solution can alter NMR shifts. Confirm stoichiometry via elemental analysis or ion chromatography .

- Tautomeric Forms : The hydroxy group at C5 may tautomerize, causing unexpected peaks. Use variable-temperature NMR or deuterium exchange experiments to identify dynamic equilibria .

- High-Resolution MS : Resolve isotopic patterns to distinguish between Cl⁻ adducts ([M+Cl]⁻) and degradation products .

Advanced: What experimental design is recommended to evaluate the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH Stability Studies : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs). Acidic conditions may hydrolyze the methylsulfanyl group, while alkaline conditions could deprotonate the hydroxy group, altering solubility .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify major degradation products (e.g., sulfoxide derivatives) via LC-MS .

Basic: What is the role of the hydrochloride salt in modulating the compound’s physicochemical properties?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility, which is critical for biological assays. Compare solubility profiles of the free base and hydrochloride salt in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). The ionic interaction between the carboxylic acid and HCl also stabilizes the crystalline form, as observed in structurally related pyrimidine hydrochlorides .

Advanced: How can the reactivity of the methylsulfanyl group be exploited or controlled in derivatization studies?

Methodological Answer:

- Oxidation Studies : Treat the compound with H₂O₂ or m-CPBA to convert the methylsulfanyl (–SMe) group to sulfoxide (–SO–) or sulfone (–SO₂–). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm products using ¹H NMR (δ 2.7–3.2 ppm for –SO–) .

- Nucleophilic Displacement : Replace –SMe with amines (e.g., NH₃/MeOH) under microwave irradiation (60°C, 30 min). Optimize conditions to minimize pyrimidine ring decomposition .

Basic: How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis .

- Waste Management : Follow protocols for halogenated and sulfur-containing waste, as outlined for similar pyrimidines. Neutralize acidic residues before disposal .

Advanced: What strategies address low yield in the final hydrolysis step to form the carboxylic acid?

Methodological Answer:

- Acid Selection : Replace concentrated HCl with milder acids (e.g., TFA) to reduce side reactions. Monitor reaction progress via IR spectroscopy (disappearance of ester C=O stretch at 1720 cm⁻¹) .

- Protection/Deprotection : Use acid-labile protecting groups (e.g., tert-butyl esters) to minimize premature hydrolysis. Optimize reaction time and temperature using design-of-experiment (DoE) approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.